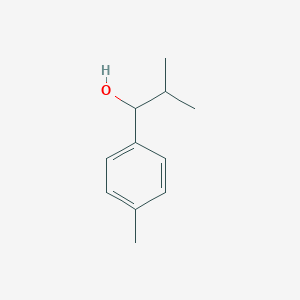

alpha-Isopropyl-p-methylbenzyl alcohol

描述

属性

CAS 编号 |

18228-44-9 |

|---|---|

分子式 |

C11H16O |

分子量 |

164.24 g/mol |

IUPAC 名称 |

2-methyl-1-(4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |

InChI 键 |

PKSSQQPDFFZHEU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C(C)C)O |

规范 SMILES |

CC1=CC=C(C=C1)C(C(C)C)O |

其他CAS编号 |

18228-44-9 |

产品来源 |

United States |

相似化合物的比较

Structural and Physical Properties

The substituent positions (alpha vs. para) and branching significantly affect properties like boiling point, polarity, and solubility.

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Polarity | Key Structural Features |

|---|---|---|---|---|---|

| alpha-Isopropyl-p-methylbenzyl alcohol | C11H16O | ~210–220* | ~1.01* | Polar (due to -OH) | Methyl (para), isopropyl (alpha) |

| p-Methylbenzyl alcohol | C8H10O | 204 | 1.013 | Polar | Methyl (para) |

| p-Isopropylbenzyl alcohol | C10H14O | ~215–220 | ~0.98 | Polar | Isopropyl (para) |

| alpha-Methylbenzyl alcohol | C8H10O | 204 | 1.013 | Polar | Methyl (alpha) |

| Isopropyl alcohol | C3H8O | 82.6 | 0.786 | Polar | Branched aliphatic |

Key Observations :

- Boiling Points : this compound likely has a higher boiling point (~210–220°C) than simpler alcohols (e.g., isopropyl alcohol: 82.6°C) due to increased molecular weight and aromatic interactions .

- Polarity : All benzyl alcohols are polar owing to the hydroxyl group, enabling hydrogen bonding and solubility in polar solvents .

Key Observations :

- alpha-Methylbenzyl alcohol’s moderate toxicity (LD50: 500 mg/kg) suggests this compound may require similar precautions .

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for identifying and characterizing alpha-isopropyl-p-methylbenzyl alcohol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and isopropyl groups at δ 1.2–1.4 ppm). Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches. Mass spectrometry (MS) can validate molecular weight (e.g., [M+H]+ at m/z 178.2). Cross-reference data with NIST Chemistry WebBook for validation .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer :

- Grignard Reaction : React p-methylbenzyl magnesium bromide with isopropyl ketone, followed by acid quenching. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Reductive Amination : Condense p-methylbenzaldehyde with isopropylamine under hydrogenation (Pd/C catalyst) to yield the intermediate alcohol. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm). Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation exposure (TLV: 50 ppm). Wear nitrile gloves and safety goggles due to skin/eye irritation risks. In case of exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist. Store in amber glass containers under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid derivatives). Test receptor binding affinity (e.g., β-adrenergic receptors) via radioligand assays. Compare EC₅₀ values to establish structure-activity relationships (SAR). For example, (R)-enantiomers may show 10-fold higher potency than (S)-enantiomers in vitro .

Q. How should researchers resolve contradictions in toxicity data across studies?

- Methodological Answer : Conduct meta-analyses of existing datasets (e.g., LD₅₀ ranges: rodent oral 500–1200 mg/kg). Use in vitro hepatocyte assays to assess metabolic pathways (CYP450 metabolism). Compare results with structurally similar alcohols (e.g., benzyl alcohol vs. isopropyl derivatives) to identify structure-toxicity trends .

Q. What experimental designs are optimal for studying its interactions with biological membranes?

- Methodological Answer : Employ fluorescence anisotropy to measure membrane fluidity changes. Prepare liposome models (e.g., DPPC/cholesterol) and incubate with the compound (0.1–10 mM). Use confocal microscopy to visualize membrane penetration. Correlate findings with octanol-water partition coefficients (logP ≈ 2.5) to predict bioavailability .

Q. How can researchers mitigate oxidative degradation during long-term storage?

- Methodological Answer : Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions. Store at -20°C in argon-purged vials. Monitor peroxide formation monthly via iodometric titration. For solid-state stability, use X-ray diffraction (XRD) to detect crystalline changes .

Q. What regulatory guidelines apply to its use in fragrance or pharmaceutical formulations?

- Methodological Answer : Adhere to IFRA Category 6 standards (max 1.5% in leave-on products). For pharmaceuticals, follow ICH Q3C guidelines for residual solvent limits (isopropyl alcohol: ≤5000 ppm). Submit genotoxicity data (Ames test, micronucleus assay) to regulatory bodies like the EMA or FDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。